2-Propyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one
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Overview
Description
2-propyl-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-4-one is a heterocyclic compound belonging to the class of thienopyrimidines. These compounds are characterized by a thiophene ring fused to a pyrimidine ring. The compound has a molecular formula of C10H10N2OS and a molecular weight of 206.26 g/mol .
Preparation Methods
The synthesis of 2-propyl-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-4-one involves several steps. One common method includes the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines . This is followed by subsequent reactions with trifluoromethanesulfonic anhydride and secondary amines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-propyl-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-propyl-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-propyl-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes. For example, it can inhibit serine/threonine-protein kinase Chk1, which plays a role in cell cycle regulation . By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
2-propyl-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-4-one is unique due to its specific structure and biological activity. Similar compounds include:
- 5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : Shares a similar core structure but differs in substituent groups .
- Pyrido[4,3-d]pyrimidines : These compounds have a pyridine ring fused to a pyrimidine ring and exhibit different biological activities .
The uniqueness of 2-propyl-5,6,7,8-tetrahydro-3H-1
Properties
IUPAC Name |
2-propyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-2-5-10-14-12(16)11-8-6-3-4-7-9(8)17-13(11)15-10/h2-7H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHREGCCQVAGBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24801557 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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